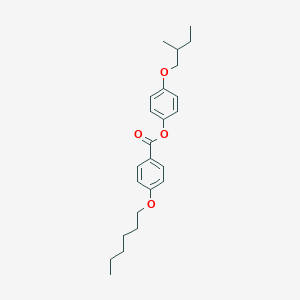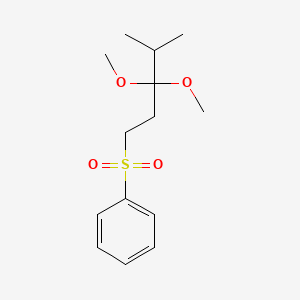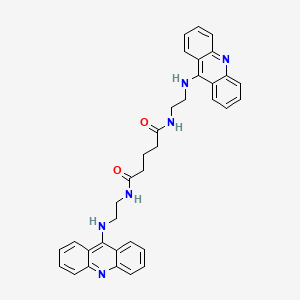
N,N'-Bis(2-(9-acridinylamino)ethyl)pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is a complex organic compound known for its unique structure and properties. It is characterized by the presence of acridine moieties, which are known for their intercalating properties with DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide typically involves the reaction of acridine derivatives with diamines. One common method includes the reaction of 9-chloroacridine with N,N’-bis(2-aminoethyl)pentanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
化学反応の分析
Types of Reactions
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the acridine rings.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include acridine N-oxides, reduced acridine derivatives, and substituted acridine compounds. These products can have varied applications depending on the functional groups introduced .
科学的研究の応用
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用機序
The primary mechanism of action of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide involves intercalation with DNA. The acridine moieties insert between the base pairs of the DNA helix, disrupting the normal function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s ability to bind to DNA makes it a potent agent in anticancer research .
類似化合物との比較
Similar Compounds
- N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
- N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide
- Pentanediamide, 3-(9-acridinylamino)-N,N’-bis(2-(9-acridinylamino)ethyl)
Uniqueness
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is unique due to its specific intercalating properties and the length of its linker chain, which can influence its binding affinity and specificity for DNA. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity .
特性
CAS番号 |
98502-80-8 |
|---|---|
分子式 |
C35H34N6O2 |
分子量 |
570.7 g/mol |
IUPAC名 |
N,N'-bis[2-(acridin-9-ylamino)ethyl]pentanediamide |
InChI |
InChI=1S/C35H34N6O2/c42-32(36-20-22-38-34-24-10-1-5-14-28(24)40-29-15-6-2-11-25(29)34)18-9-19-33(43)37-21-23-39-35-26-12-3-7-16-30(26)41-31-17-8-4-13-27(31)35/h1-8,10-17H,9,18-23H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41) |
InChIキー |
KWTKEUDOIITBTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC(=O)CCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


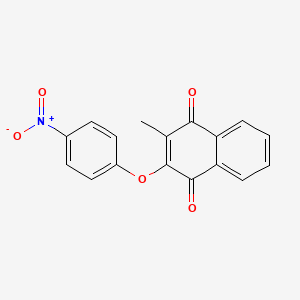
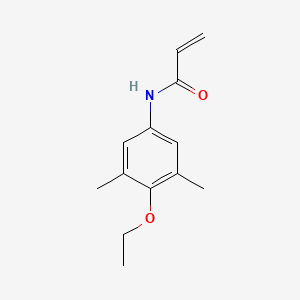
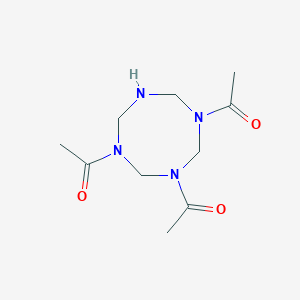
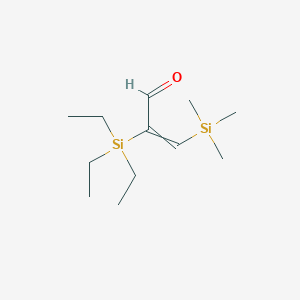

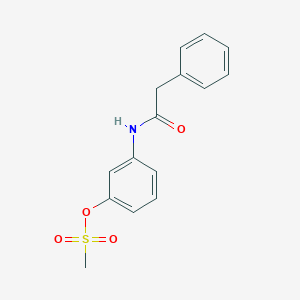
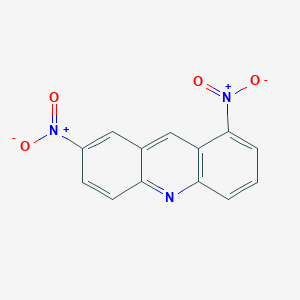
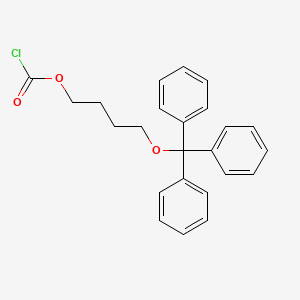
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
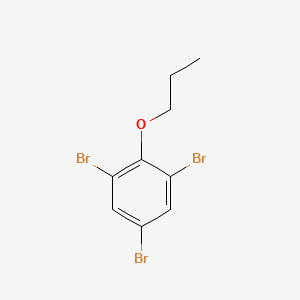
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
